![molecular formula C7H6ClN3 B11914868 2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)
2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Chloro-7-méthyl-5H-pyrrolo[3,2-d]pyrimidine est un composé hétérocyclique qui a suscité un intérêt considérable dans les domaines de la chimie médicinale et de la recherche pharmaceutique. Ce composé se caractérise par sa structure unique, qui comprend un noyau pyrrolo[3,2-d]pyrimidine substitué par des groupes chlore et méthyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 2-Chloro-7-méthyl-5H-pyrrolo[3,2-d]pyrimidine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction du 2-cyano-4,4-diméthoxybutanoate avec la formamidine pour former le 6-amino-5-(2,2-diméthoxyéthyl)pyrimidin-4-ol. Cet intermédiaire est ensuite converti en 7H-pyrrolo[2,3-d]pyrimidin-4-ol, qui est ensuite chloré pour donner le 2-Chloro-7-méthyl-5H-pyrrolo[3,2-d]pyrimidine .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, en utilisant souvent la synthèse assistée par micro-ondes pour améliorer l'efficacité et le rendement de la réaction . L'utilisation de méthodes robustes et évolutives garantit la production cohérente de composés de haute pureté adaptés à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions : Le 2-Chloro-7-méthyl-5H-pyrrolo[3,2-d]pyrimidine subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être substitué par divers nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le composé peut participer à des réactions d'oxydation et de réduction, modifiant ses propriétés électroniques et sa réactivité.
Réactifs et conditions courantes :
Substitution : Des réactifs tels que l'hydrure de sodium (NaH) et la diméthylformamide (DMF) sont couramment utilisés pour les réactions de substitution.
Oxydation : Des oxydants comme l'oxone dans la diméthylformamide (DMF) sont utilisés pour les réactions d'oxydation.
Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner une variété de dérivés avec différents groupes fonctionnels remplaçant l'atome de chlore.
4. Applications de la recherche scientifique
Le 2-Chloro-7-méthyl-5H-pyrrolo[3,2-d]pyrimidine a un large éventail d'applications dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est utilisé dans l'étude de l'inhibition enzymatique et des interactions protéiques.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 2-Chloro-7-méthyl-5H-pyrrolo[3,2-d]pyrimidine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'il inhibe les tyrosine kinases, conduisant à la perturbation des voies de signalisation essentielles à la prolifération des cellules cancéreuses . Le composé induit l'apoptose en régulant à la hausse les protéines pro-apoptotiques telles que Bax et caspase-3 tout en régulant à la baisse les protéines anti-apoptotiques comme Bcl-2 .
Composés similaires :
Ribociclib : Un inhibiteur sélectif de CDK4/6 avec un noyau pyrrolo[2,3-d]pyrimidine.
Palbociclib : Un autre inhibiteur de CDK4/6 avec une structure similaire.
Comparaison : Alors que le ribociclib et le palbociclib sont principalement utilisés dans le traitement du cancer du sein, le 2-Chloro-7-méthyl-5H-pyrrolo[3,2-d]pyrimidine a des applications plus larges, y compris une utilisation potentielle dans divers types de cancer et d'autres maladies . Son motif de substitution unique et son profil de réactivité en font un composé polyvalent pour diverses applications de recherche.
Applications De Recherche Scientifique
2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation . The compound induces apoptosis by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
Comparaison Avec Des Composés Similaires
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo[2,3-d]pyrimidine core.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Comparison: While ribociclib and palbociclib are primarily used in the treatment of breast cancer, 2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine has broader applications, including potential use in various types of cancer and other diseases . Its unique substitution pattern and reactivity profile make it a versatile compound for diverse research applications.
Propriétés
Formule moléculaire |
C7H6ClN3 |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
2-chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-9-5-3-10-7(8)11-6(4)5/h2-3,9H,1H3 |
Clé InChI |
JNCPJNOXFJAYKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC2=CN=C(N=C12)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


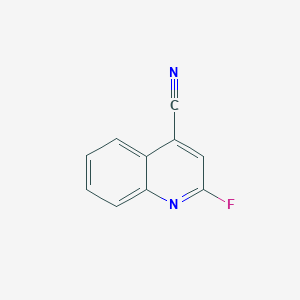
![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)


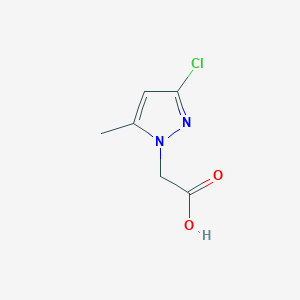
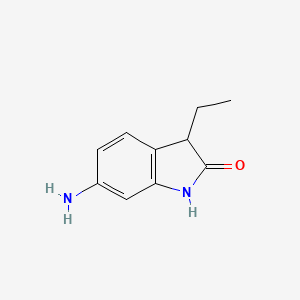

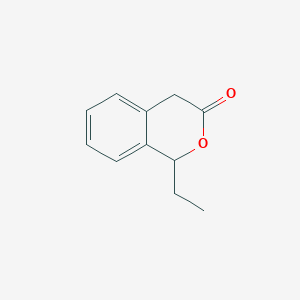

![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)
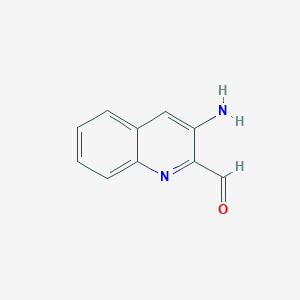

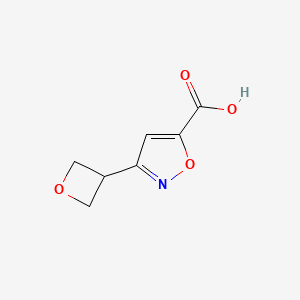
![3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)
